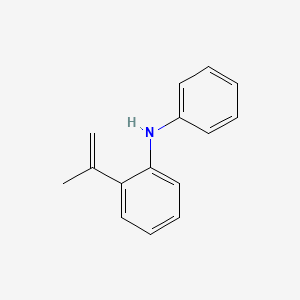

N-Phenyl-2-(prop-1-en-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-prop-1-en-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-12(2)14-10-6-7-11-15(14)16-13-8-4-3-5-9-13/h3-11,16H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBPYGCSSZMGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90800152 | |

| Record name | N-Phenyl-2-(prop-1-en-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90800152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65036-79-5 | |

| Record name | N-Phenyl-2-(prop-1-en-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90800152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Versatile Synthetic Intermediate

N-Phenyl-2-(prop-1-en-2-yl)aniline, while a specific and less commonly documented molecule itself, belongs to the broader class of substituted anilines, which are foundational in numerous synthetic endeavors. byjus.com Its parent compound, 2-(Prop-1-en-2-yl)aniline, also known as 2-isopropenylaniline (B1294904), is recognized as a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. myskinrecipes.com The introduction of an N-phenyl group to this structure further enhances its utility, providing a scaffold that can be elaborated into more complex molecular frameworks.

The true versatility of this compound lies in the orthogonal reactivity of its constituent parts: the aniline (B41778) nitrogen, the phenyl rings, and the isopropenyl group. This multifunctionality allows for a stepwise and selective modification of the molecule, making it an attractive intermediate for the construction of diverse chemical libraries and targeted therapeutic agents. For instance, derivatives of N-phenylaniline have been investigated for their potential in medicinal chemistry, including as backbones for inhibitors of enzymes like Topo I and COX-2 in cancer therapy. byjus.comnih.gov

Structural Features and Reactivity Potential in Advanced Synthesis

The chemical behavior of N-Phenyl-2-(prop-1-en-2-yl)aniline is dictated by the interplay of its structural components. The aniline (B41778) core, being an aromatic amine, is a weak base and is susceptible to a range of electrophilic substitution reactions on the phenyl ring. wikipedia.org The nitrogen atom's lone pair of electrons is partially delocalized into the aromatic system, which activates the ring towards electrophiles but also reduces the basicity of the amine compared to aliphatic amines. wikipedia.org

The isopropenyl group at the ortho position of one of the phenyl rings introduces a site of unsaturation that can participate in a variety of addition and polymerization reactions. This alkene moiety can undergo hydrogenation, halogenation, and hydroboration-oxidation, among other transformations, to introduce further functionality. Furthermore, the presence of this group makes the parent monomer, 2-(prop-1-en-2-yl)aniline, and by extension its N-phenyl derivative, a candidate for polymerization to form novel polyaniline derivatives with potentially interesting material properties. researchgate.netsigmaaldrich.com

The N-phenyl group itself contributes to the steric and electronic environment of the molecule. It can influence the reactivity of the aniline nitrogen and the adjacent phenyl ring. Synthesis of related N-phenylanthranilic acids from sterically hindered anilines has been achieved, suggesting that while the N-phenyl group adds bulk, reactions at the nitrogen or the ortho-position are still feasible. researchgate.net

Table 1: Physicochemical Properties of the Parent Compound, 2-(Prop-1-en-2-yl)aniline

| Property | Value | Reference |

| CAS Number | 52562-19-3 | sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C₉H₁₁N | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 133.19 g/mol | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Boiling Point | 95 °C at 13 mmHg | sigmaaldrich.com |

| Density | 0.978 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.57 | sigmaaldrich.com |

Historical Development and Evolution of Research Trajectories

Direct Synthesis Pathways and Reaction Conditions

The most direct and widely employed method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the formation of aryl C-N bonds, offering a versatile and efficient route. nih.govnih.gov The general principle involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov

In the context of synthesizing this compound, the primary pathway involves the coupling of 2-(prop-1-en-2-yl)aniline with an aryl halide, such as iodobenzene (B50100) or bromobenzene (B47551). The reaction conditions are critical for achieving high yields and selectivity. Key parameters that are optimized include the choice of palladium precursor, the phosphine (B1218219) ligand, the base, the solvent, and the reaction temperature.

A typical reaction setup would involve heating a mixture of 2-(prop-1-en-2-yl)aniline, the aryl halide, a palladium source like palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), a phosphine ligand, and a strong base such as sodium tert-butoxide in an inert solvent like toluene (B28343) or dioxane. nih.gov

Synthesis from Analogous Aniline and Prop-1-en-2-yl Precursors

An alternative approach to this compound involves the synthesis from precursor molecules that already contain either the N-phenylaniline backbone or the 2-(prop-1-en-2-yl)phenyl moiety.

One hypothetical pathway could start from 2-bromoaniline. The first step would be a Buchwald-Hartwig amination with aniline to form N-phenyl-2-bromoaniline. Subsequently, the isopropenyl group could be introduced via a Suzuki or Stille coupling reaction, using a suitable organoboron or organotin reagent, respectively. This stepwise approach allows for the construction of the target molecule through sequential C-N and C-C bond formations.

Conversely, one could start with 2-(prop-1-en-2-yl)aniline and introduce the phenyl group. This is the more direct Buchwald-Hartwig approach as described in the previous section. The synthesis of the starting material, 2-(prop-1-en-2-yl)aniline itself, can be achieved through various methods, such as the Wittig reaction on a corresponding amino-substituted acetophenone (B1666503) or a palladium-catalyzed cross-coupling reaction to introduce the isopropenyl group onto an aniline derivative.

Catalytic Approaches in the Formation of this compound

The formation of this compound is heavily reliant on catalytic methods, particularly those employing transition metals. These catalytic systems are essential for activating the otherwise unreactive aryl halides and anilines to facilitate the C-N bond formation.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for the synthesis of N-arylanilines. The Buchwald-Hartwig amination stands out as the most prominent example. nih.gov The catalytic cycle of this reaction is well-established and involves several key steps: oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. nih.gov

While palladium is the most common catalyst, research into using other transition metals like nickel has also been explored for C-N cross-coupling reactions. Nickel catalysts can sometimes offer different reactivity and may be a more cost-effective alternative. acs.org However, for the specific synthesis of this compound, palladium-based systems remain the most documented and reliable.

Recent advancements have also explored the synthesis of N-arylindoles from 2-alkenylanilines, a transformation that highlights the utility of transition metal catalysis in manipulating aniline derivatives bearing alkenyl groups. acs.org

Ligand Design and Optimization for Specific Synthetic Routes

For sterically hindered substrates like 2-(prop-1-en-2-yl)aniline, the design of bulky and electron-rich phosphine ligands is paramount. These ligands can facilitate the reductive elimination step, which is often the rate-limiting step for hindered substrates. Examples of such ligands that have been successfully employed in challenging amination reactions include biarylphosphines like XPhos, SPhos, and RuPhos. These ligands possess the necessary steric bulk to promote the coupling of sterically demanding partners.

The choice of ligand is often determined through screening and optimization studies for the specific substrates involved. The table below illustrates a hypothetical optimization of ligands for the synthesis of this compound.

| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Yield (%) |

| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Moderate |

| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | Moderate-Good |

| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Good |

| RuPhos | Pd-G3-XPhos | LHMDS | THF | 80 | High |

This table is illustrative and based on typical conditions for Buchwald-Hartwig amination of hindered anilines.

Chemo- and Regioselective Synthesis of this compound and Its Derivatives

Chemoselectivity in the synthesis of this compound is a significant consideration, particularly when dealing with substrates bearing multiple reactive sites. The prop-1-en-2-yl group contains a C=C double bond that could potentially undergo side reactions under certain catalytic conditions, such as Heck coupling or isomerization. The choice of a highly selective catalyst system, particularly the ligand, is crucial to favor the desired C-N bond formation over these potential side reactions.

Regioselectivity becomes important when considering the synthesis of derivatives of this compound. For instance, if the starting aniline has other potential coupling sites, directing the arylation specifically to the nitrogen atom is key. The inherent nucleophilicity of the amine generally directs the reaction to the nitrogen.

Furthermore, advanced strategies can be employed for the regioselective functionalization of the aniline or phenyl rings of the target molecule. For example, directed ortho-metalation can be used to introduce substituents at specific positions on the aromatic rings after the initial N-arylation has been accomplished.

The synthesis of N-arylindoles from 2-alkenylanilines demonstrates a powerful cascade reaction where both C-N bond formation and a subsequent cyclization occur, showcasing a high degree of chemo- and regioselectivity enabled by a ruthenium catalyst. acs.org This type of strategy could potentially be adapted for the synthesis of more complex heterocyclic structures derived from this compound.

Cyclization Reactions Involving the Prop-1-en-2-yl and Phenyl Moieties

The proximity of the reactive alkenyl group and the aromatic rings in this compound facilitates a variety of intramolecular cyclization reactions. These transformations are powerful tools for the construction of novel molecular architectures, particularly spirocyclic and heterocyclic systems.

Radical Ipso-Cyclization Pathways and Spirocyclic Framework Formation

Radical ipso-cyclization represents a key pathway for the transformation of this compound derivatives into spirocyclic compounds. rsc.orgrsc.orgnih.gov This type of reaction involves the attack of a radical, generated on the side chain, at the ipso-carbon of the phenyl ring (the carbon atom bearing the substituent), leading to the formation of a spirocyclic intermediate.

While direct studies on this compound are specific, extensive research on the closely related alkyne analog, N-tosyl-N-(prop-2-yn-1-yl)aniline, provides significant mechanistic insight. rsc.orgrsc.orgnih.govfao.org In these systems, a selective synthetic strategy has been developed for producing 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. rsc.orgnih.govfao.org The transformation is promoted by a combination of Zinc Bromide (ZnBr₂) and Oxone in a mixed solvent system of acetonitrile (B52724) and water. rsc.orgrsc.org

The proposed mechanism proceeds via a regioselective radical ipso-cyclization pathway. rsc.orgrsc.orgresearchgate.net It is initiated by the oxidation of a bromide anion to a bromine radical by Oxone. This radical then undergoes a regioselective α-addition to the unsaturated carbon-carbon bond, forming a vinyl radical intermediate. rsc.org This is followed by the key ipso-cyclization step, where the radical attacks the substituted carbon of the aniline ring to form a spirocyclic intermediate. rsc.org Subsequent oxidation and rearrangement yield the final 1-azaspiro[4.5]deca-3,6,9-trien-8-one product. rsc.org This radical-mediated approach is advantageous as it often exhibits broad functional group tolerance compared to electrophilic cyclization methods. nih.gov

Table 1: Radical Ipso-Cyclization for Spirocycle Synthesis This table summarizes a representative reaction for the formation of spirocyclic frameworks from a related precursor.

| Starting Material | Reagents & Conditions | Product Type | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| N-tosyl-N-(prop-2-yn-1-yl)aniline derivative | ZnBr₂, Oxone, MeCN/H₂O | 1-Azaspiro[4.5]deca-3,6,9-trien-8-one | Radical ipso-cyclization | rsc.org, rsc.org, fao.org |

Intramolecular Annulation Reactions and Heterocycle Synthesis

The structural framework of this compound is also amenable to intramolecular annulation reactions, leading to the synthesis of various nitrogen-containing heterocycles. Annulation involves the formation of a new ring fused to an existing one. The radical ipso-cyclization pathway described above is itself a powerful method for constructing nitrogen-containing heterocyclic spiro-systems, specifically azaspiro[4.5]trienones. sioc-journal.cn

The synthesis of 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline derivatives is a prime example of such a process. rsc.orgfao.org These azaspirocyclic structures are significant motifs found in various biologically active natural products and are of considerable interest in medicinal chemistry. sioc-journal.cnnih.govresearchgate.netmdpi.com The versatility of this method allows for the creation of structurally diverse halogenated heterocyclic compounds, as the resulting bromo-substituted spirocycles can be further elaborated through classical cross-coupling reactions. rsc.orgrsc.org

Amination Reactions and Derivatives Formation

The nitrogen atom in this compound is a key site for reactivity, enabling the formation of various derivatives through amination reactions. These include intramolecular C-H amination and oxidative processes that modify the core structure.

Intramolecular C-H Amination Reactions

Intramolecular C-H amination is a modern synthetic strategy that allows for the direct formation of C-N bonds by activating a typically inert C-H bond. In derivatives of this compound, this could theoretically occur between the nitrogen atom and a C-H bond on one of the phenyl rings, leading to the formation of carbazole (B46965) or other fused heterocyclic systems. For instance, the dehydrogenation of diphenylamine (B1679370) with iodine is a classic example that yields carbazole. wikipedia.org Modern catalytic systems, often employing transition metals like palladium or rhodium, are designed to facilitate such transformations under milder conditions, offering a more efficient route to these important heterocyclic structures.

Oxidative Amination Processes

Oxidative processes can be used to form new C-N bonds involving the this compound scaffold. Oxidative polymerization of diphenylamine, for example, is a known process that leads to the formation of polydiphenylamine. researchgate.netresearchgate.net Mechanistic studies show that this proceeds through the one-electron oxidation of the amine to a cation radical. researchgate.net While polymerization is a C-C coupling process between monomers, similar oxidative conditions could potentially promote intermolecular C-N coupling reactions. Furthermore, recent advances have demonstrated the direct insertion of nitrogen atoms into unactivated carbon-carbon double bonds, representing a form of oxidative amination. chemrxiv.org Such a transformation applied to the prop-1-en-2-yl group of the title compound could lead to novel nitrogen-containing products through cleavage of the double bond. chemrxiv.org

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Alkenyl Moieties

The aromatic rings and the alkenyl group of this compound are susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species.

The diphenylamine core is highly activated towards electrophilic aromatic substitution. The central nitrogen atom acts as a powerful electron-donating group, increasing the electron density at the ortho and para positions of both phenyl rings. Consequently, reactions with electrophiles such as halogens (halogenation), nitric acid (nitration), and sulfuric acid (sulfonation) are expected to proceed readily, yielding substituted derivatives.

Conversely, nucleophilic aromatic substitution on the phenyl rings is generally difficult without the presence of strong electron-withdrawing groups to activate the ring system. As this compound lacks such groups, this type of reaction is not expected to occur under standard conditions. The alkenyl (prop-1-en-2-yl) moiety can undergo electrophilic addition reactions, typical for carbon-carbon double bonds. However, nucleophilic attack on the double bond is less common unless it is conjugated with a strong electron-withdrawing group, which is not the case in this molecule.

Addition Reactions Across the Alkene Functionality

The alkene functionality in this compound is susceptible to a variety of addition reactions. These reactions can be initiated by electrophiles, radicals, or occur through pericyclic processes. The regioselectivity of these additions is influenced by the electronic and steric environment of the double bond.

One potential transformation is the hydroamination of the alkene, which could proceed either intramolecularly or intermolecularly. Intramolecular hydroamination, potentially catalyzed by metal complexes, could lead to the formation of five- or six-membered nitrogen-containing heterocyclic rings. For instance, the cyclization of 2-alkynylanilines to indoles is a well-established process that can be mediated by catalysts like zinc bromide (ZnBr2). researchgate.net While the substrate has an alkene rather than an alkyne, similar principles of intramolecular nucleophilic attack from the aniline nitrogen onto the activated double bond could apply.

Halocyclization is another expected reaction pathway. The reaction of ortho-alkenyl anilines with iodine is known to produce iodo-substituted heterocyclic compounds. researchgate.net For this compound, treatment with iodine would likely lead to an iodonium (B1229267) ion intermediate, which could then be attacked by the aniline nitrogen to yield a cyclized product. The specific outcome, whether a five- or six-membered ring is formed, would depend on the reaction conditions and the stability of the resulting ring system.

Furthermore, radical additions to the double bond can be envisioned. The addition of a radical species to the central carbon of the propene unit would generate a stable tertiary radical intermediate. This type of reactivity is observed in the radical addition to allenes, where a radical initiator can promote the addition of various groups across the double bond. nih.gov

Below is a table summarizing potential addition reactions across the alkene functionality of this compound, based on analogous reactions of similar compounds.

| Reaction Type | Reagents/Catalysts | Potential Products | Analogous Reaction Reference |

| Intramolecular Hydroamination | Metal catalysts (e.g., ZnBr2) | Nitrogen-containing heterocycles | Cyclization of 2-alkynylanilines researchgate.net |

| Halocyclization | Iodine (I2) | Iodo-substituted heterocycles | Cyclization of ortho-(alk-2-enyl)anilines researchgate.net |

| Radical Addition | Radical initiators (e.g., AIBN), radical species | Functionalized aniline derivatives | Radical additions to allenes nih.gov |

Detailed Mechanistic Investigations of Key Transformations

The elucidation of reaction mechanisms for the transformations of this compound is crucial for understanding and controlling the reaction outcomes. This involves the identification of transient species and an understanding of the influence of catalysts and reagents.

Several types of reactive intermediates can be postulated in the transformations of this compound.

In electrophilic addition reactions , such as halocyclization, the initial step is the formation of a cyclic halonium ion (e.g., an iodonium ion) by the attack of the alkene on the electrophilic halogen. This intermediate is then captured intramolecularly by the nucleophilic aniline nitrogen.

Cationic intermediates are also plausible, particularly in acid-catalyzed reactions. For instance, a Prins-type cyclization could be initiated by the protonation of the alkene, leading to a benzylic carbocation. This carbocation could then be trapped by the aniline nitrogen or an external nucleophile. The formation of benzyl (B1604629) carbenium ions as intermediates has been observed in the intramolecular Prins reaction of related vinylphenyl compounds. beilstein-journals.org

In radical reactions , the initial addition of a radical to the double bond would form a carbon-centered radical . The stability of this radical intermediate would dictate the regioselectivity of the addition. The reaction of aniline with methyl radicals has been shown to proceed through the formation of intermediate radical species. nih.gov

Finally, in metal-catalyzed reactions , the formation of organometallic intermediates is key. For example, in a palladium-catalyzed cyclization, an initial hydropalladation of the alkene could form a palladium-alkyl intermediate, which could then undergo further reactions. rsc.org

Catalysts and reagents play a pivotal role in directing the reaction pathways and controlling the selectivity of the transformations of this compound.

Lewis acids , such as boron trifluoride etherate (BF3·Et2O), can act as catalysts to promote reactions involving cationic intermediates, such as the Prins cyclization. beilstein-journals.org The choice of Lewis acid can influence the efficiency and selectivity of the reaction.

Transition metal catalysts , particularly those based on palladium, nickel, or ruthenium, are instrumental in a wide range of organic transformations. For instance, palladium catalysts are known to be effective in various cyclization reactions, including those involving the formation of carbon-nitrogen bonds. rsc.org The ligands coordinated to the metal center can be fine-tuned to control the catalytic activity and selectivity. Research on ruthenium indenylidene complexes has shown that modifications to the catalyst structure can influence their performance in metathesis reactions. rsc.org Similarly, nickel(0) catalysts have been developed for cycloaddition and isomerization reactions. sigmaaldrich.com

The choice of reagents is also critical. In halocyclization reactions, the nature of the halogenating agent (e.g., I2, Br2) can affect the reaction outcome. researchgate.net Similarly, in radical reactions, the choice of the radical initiator and the radical precursor will determine the nature of the species that adds to the alkene.

The solvent can also have a profound effect on the reaction mechanism. In the cyclization of ortho-(cyclohex-2-enyl)aniline with iodine, the use of a nonpolar solvent favors the formation of one product, while a polar solvent leads to a different one. researchgate.net This highlights the importance of the reaction medium in stabilizing or destabilizing charged intermediates.

The following table summarizes the role of various catalysts and reagents in controlling the reaction mechanisms of transformations analogous to those expected for this compound.

| Catalyst/Reagent | Role in Mechanism | Type of Transformation | Reference |

| Lewis Acids (e.g., BF3·Et2O) | Promotion of cationic intermediates | Prins Cyclization | beilstein-journals.org |

| Transition Metals (e.g., Pd, Ru) | Formation of organometallic intermediates, control of selectivity | Cyclization, Metathesis | rsc.orgrsc.org |

| Halogens (e.g., I2) | Formation of halonium ion intermediates | Halocyclization | researchgate.net |

| Solvents | Stabilization/destabilization of intermediates | Cyclization | researchgate.net |

N Phenyl 2 Prop 1 En 2 Yl Aniline As a Ligand and Catalyst in Advanced Organic Transformations

Design and Synthesis of N-Phenyl-2-(prop-1-en-2-yl)aniline Derived Ligands

The design of ligands derived from this compound would likely focus on its bidentate N,C-coordinating potential, where the aniline (B41778) nitrogen and the isopropenyl group's double bond can chelate to a metal center. The synthesis of such ligands would typically start from 2-isopropenylaniline (B1294904) and N-phenylation.

While specific synthetic routes for ligands derived from this compound are not extensively documented, related aniline derivatives have been utilized in polymer synthesis. For instance, polymers have been synthesized from the ortho-substituted aniline, 2-(1-methylbut-2-en-1-yl)aniline. mdpi.comnih.govmdpi.com This suggests that the isopropenyl functionality can be incorporated into larger molecular structures. The synthesis of this compound itself would likely involve a palladium-catalyzed N-arylation of 2-isopropenylaniline with an appropriate phenylating agent. nih.gov

Applications in Transition Metal-Catalyzed Reactions

Aniline derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. nih.gov The presence of the ortho-isopropenyl group in this compound offers a secondary coordination site, making it a potential hemilabile ligand, which can be beneficial in various catalytic cycles.

Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. nih.gov Ligands based on anilines are known to be effective in these transformations. For instance, palladium complexes bearing aniline ligands have been developed as highly active precatalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov The this compound ligand could potentially be employed in similar palladium-catalyzed reactions, where the isopropenyl group might influence the stability and reactivity of the catalytic intermediate. Palladium-catalyzed direct coupling of 2-vinylanilines with isocyanides has been shown to be an efficient method for synthesizing 2-aminoquinolines, highlighting the reactivity of the ortho-vinyl group in concert with the aniline nitrogen.

Although no specific examples utilizing this compound in palladium-catalyzed reactions are available, the reactivity of similar structures suggests its potential utility. The interaction of the isopropenyl group with the palladium center could facilitate specific reaction pathways, such as intramolecular cyclizations or serving as a stabilizing spectator ligand.

Copper-Catalyzed Transformations

Copper catalysis is a cost-effective and versatile tool in organic synthesis, often employed for C-N and C-C bond formation. Copper(II) complexes with N-donor ligands have been shown to be effective catalysts for various oxidation reactions. The this compound could serve as an N-donor ligand in such reactions. For example, copper-catalyzed cycloaddition reactions are well-established for the synthesis of nitrogen-containing heterocycles. nih.gov

While direct applications of this compound in copper catalysis are not reported, the fundamental coordination chemistry of anilines with copper suggests its potential as a ligand. The electronic and steric properties of the N-phenyl and 2-isopropenyl substituents would play a crucial role in modulating the catalytic activity of a copper center.

Chiral this compound Derivatives in Asymmetric Catalysis

The synthesis of chiral molecules is a significant area of chemical research, with transition metal catalysis playing a key role. nih.gov The structure of this compound presents opportunities for the design of chiral ligands for asymmetric catalysis. Chirality could be introduced in several ways:

Atropisomerism: Restricted rotation around the N-C(aryl) bond could lead to stable atropisomers, a strategy successfully employed in other N-aryl aniline systems to create axially chiral ligands. nih.gov

Modification of the isopropenyl group: Functionalization of the double bond to create a chiral center.

Chiral substituents on the phenyl rings: Introduction of chiral groups on either the N-phenyl or the 2-isopropenylaniline moiety.

The catalytic enantioselective synthesis of N-C axially chiral compounds using palladium catalysis is a known strategy. mdpi.com For instance, chiral Pd(II) catalysts have been used for the hydroaminocyclization of 2-alkynyl aniline derivatives to produce enantiomerically enriched products. mdpi.com A similar approach could theoretically be applied to derivatives of this compound. Chiral N,N'-dioxide ligands, which can be derived from amino acids, form effective complexes with various metals for a wide range of asymmetric reactions. nih.gov

While no specific examples of chiral derivatives of this compound in asymmetric catalysis have been reported, the principles of chiral ligand design suggest that such derivatives could be effective.

Structure-Activity Relationships and Performance Optimization in Catalytic Systems

The performance of a catalyst is intrinsically linked to the structure of its ligands. For ligands derived from this compound, the following structural features would be key to optimizing catalytic performance:

Steric hindrance: The bulkiness of substituents on the phenyl rings would influence the coordination geometry around the metal center, which in turn affects selectivity and activity.

Electronic effects: Electron-donating or electron-withdrawing groups on the aromatic rings would modulate the electron density at the nitrogen atom and the metal center, thereby tuning the catalytic reactivity.

Chelate bite angle: The geometry of the chelate ring formed by the aniline nitrogen and the isopropenyl group would be a critical factor in determining the stability and reactivity of the metal complex.

Structure-activity relationship studies on aniline derivatives in other contexts, such as medicinal chemistry, have demonstrated the significant impact of substituent modifications on biological activity. nih.govnih.gov Similar principles apply to catalysis, where systematic variation of the ligand structure allows for the fine-tuning of the catalyst's performance for a specific transformation. For any catalytic system involving this compound-derived ligands, a systematic study of these structural parameters would be necessary to achieve optimal results.

Polymerization Studies and Materials Applications of N Phenyl 2 Prop 1 En 2 Yl Aniline Analogues

Monomer Design and Synthesis for Polymerization Processes

The design and synthesis of aniline-based monomers are critical first steps that dictate the properties of the final polymeric materials. For analogues of N-Phenyl-2-(prop-1-en-2-yl)aniline, the synthetic strategies often involve multi-step reactions to introduce specific functional groups onto the aniline (B41778) backbone.

A key example is the synthesis of 2-(1-methylbut-2-en-1-yl)aniline, an analogue that provides a template for understanding the synthesis of similar structures. The process can start with a readily available precursor, which is then modified to create the desired monomer. For instance, 2-(1-methylbut-2-en-1-yl)aniline can be synthesized and subsequently isomerized to yield 2-(1-methylbut-1-en-1-yl)aniline by heating with potassium hydroxide (B78521) (KOH) at high temperatures. nih.gov This isomerization step is crucial as it alters the position of the double bond, which can influence the reactivity of the monomer during polymerization. nih.gov

Another synthetic route involves the catalytic hydrogenation of an unsaturated analogue to produce a saturated version, such as the conversion of 2-(1-methylbut-2-en-1-yl)aniline to 2-(1-methylbutyl)aniline using a Palladium on carbon (Pd/C) catalyst. nih.gov Furthermore, acylation reactions can be employed, as seen in the reaction of 2-(1-methylbut-1-en-1-yl)aniline with acetyl chloride, which can lead to the formation of N-acetylated products and even rearranged hydroxy derivatives. nih.gov These synthetic pathways highlight the versatility in designing aniline monomers with tailored functionalities. nih.govrsc.orgrsc.org

The general synthetic scheme for a related monomer, 2-(1-methylbut-2-en-1-yl)aniline, and its derivatives is outlined below:

Table 1: Synthesis of 2-(1-methylbut-2-en-1-yl)aniline Analogues

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 2-(1-Methylbut-2-en-1-yl)aniline | KOH, 300°C | 2-(1-Methylbut-1-en-1-yl)aniline | 98% nih.gov |

| 2-(1-Methylbut-2-en-1-yl)aniline | Pd/C, H₂ | 2-(1-Methylbutyl)aniline | 92% rsc.org |

| 2-(1-Methylbut-1-en-1-yl)aniline | Acetyl chloride, CH₂Cl₂ | N-{2-[1-methylbut-1-en-1-yl]phenyl}acetamide | 17% nih.gov |

These examples demonstrate that the design of monomers analogous to this compound allows for the introduction of various substituents that can modulate solubility, electronic properties, and processability of the resulting polymers.

Polymerization Mechanisms and Kinetics

The polymerization of aniline and its derivatives, including analogues of this compound, is most commonly achieved through chemical or electrochemical oxidative polymerization. The mechanism is a complex process involving the formation of radical cations and subsequent coupling reactions.

For analogues like 2-(1-methylbut-1-en-1-yl)aniline and 2-(1-methylbutyl)aniline, chemical oxidative polymerization is a well-established method. nih.gov This typically involves dissolving the monomer in an acidic medium, such as a hydrochloric acid (HCl) solution, and then adding an oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). nih.govrsc.org The reaction is generally carried out at a controlled temperature over several hours to ensure complete polymerization. nih.gov The acidic environment is crucial as it protonates the aniline nitrogen, facilitating the oxidation process. The polymerization proceeds through the formation of aniline radical cations, which then couple to form dimers, oligomers, and finally the high molecular weight polymer. researchgate.net

Structural Characterization of this compound Derived Polymers

The structural characterization of polymers derived from this compound analogues is essential to confirm the polymer structure, determine its morphology, and understand its properties. A variety of analytical techniques are employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the characteristic functional groups and bonding structures within the polymer. For polyaniline derivatives, FT-IR spectra typically show peaks corresponding to the N-H stretching vibrations, C-H stretching of the aromatic ring, and C=C stretching of the quinoid and benzenoid rings. lettersonmaterials.com The presence and position of these peaks can confirm the successful polymerization and provide information about the oxidation state of the polymer (e.g., the emeraldine (B8112657) form). rsc.orglettersonmaterials.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the polymer structure. This technique is invaluable for confirming the monomeric unit's incorporation into the polymer chain and for identifying the nature of the end groups. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the polymer. The absorption bands in the UV-Vis spectrum are characteristic of the electronic structure of the polyaniline backbone and can indicate the oxidation state and doping level of the polymer. rsc.orgrsc.org Polyaniline derivatives in their conducting emeraldine salt form typically exhibit characteristic absorption bands.

Scanning Electron Microscopy (SEM) reveals the surface morphology and microstructure of the polymer. Studies on analogues have shown that the morphology can range from heterogeneous and hierarchical to spherical structures, depending on the specific monomer and polymerization conditions. rsc.orgrsc.org

Table 2: Spectroscopic Data for a Polymer of a 2-(1-methylbut-1-en-1-yl)aniline Analogue

| Technique | Observed Features | Interpretation | Reference |

|---|---|---|---|

| FT-IR | ~3400 cm⁻¹ (N-H stretch), ~1580 cm⁻¹ (C=C quinoid stretch), ~1490 cm⁻¹ (C=C benzenoid stretch) | Confirms the presence of aniline units and the polyaniline backbone. | lettersonmaterials.com |

| UV-Vis | ~330 nm, ~430 nm, >800 nm | Characteristic absorptions of the emeraldine salt form of polyaniline. | rsc.org |

| ¹H NMR | Broad signals in the aromatic region (6.5-8.0 ppm) | Consistent with the formation of a polymeric structure. | rsc.org |

These characterization techniques collectively provide a comprehensive understanding of the structure and morphology of polymers derived from this compound analogues.

Advanced Functional Materials Development from Poly(this compound)

The unique properties of polymers derived from this compound and its analogues make them promising candidates for the development of advanced functional materials. A significant area of application is in the fabrication of chemical sensors.

The electrical conductivity of these polyaniline derivatives is sensitive to the surrounding chemical environment. For instance, thin films of polymers derived from 2-(1-methylbut-2-en-1-yl)aniline analogues have demonstrated high sensitivity to moisture and ammonia (B1221849). rsc.orgrsc.org This sensitivity arises from the change in the doping state of the polymer upon interaction with analyte molecules, leading to a measurable change in its electrical resistance. The solubility of these polymers in common organic solvents is a significant advantage, as it allows for the easy fabrication of thin films for sensor devices. lettersonmaterials.com

Furthermore, the introduction of specific functional groups into the monomer can lead to polymers with tailored properties for specific applications. For example, the presence of a double bond in the substituent of the aniline monomer offers a site for further chemical modification of the polymer, potentially leading to new materials with enhanced functionalities. nih.gov Research on other N-substituted polyanilines, such as those derived from N-(2-chloroprop-2-en-1-yl)aniline, has shown that these polymers can be precursors to functionalized polyindoles with interesting optical and photoconductive properties. rsc.org This suggests that polymers from this compound could also serve as platforms for creating novel materials with applications in optoelectronics and other advanced fields.

Table 3: Potential Applications of Poly(this compound) Analogues

| Application Area | Relevant Polymer Property | Research Finding | Reference |

|---|---|---|---|

| Chemical Sensors | Electrical conductivity changes upon exposure to analytes. | High sensitivity to moisture and ammonia demonstrated in thin films. | rsc.orgrsc.org |

| Optoelectronics | Photoconductivity and tunable optical properties. | Functionalized polyindoles derived from related polyanilines exhibit photoconductivity. | rsc.org |

| Conductive Films | Solubility in organic solvents. | Polymers are soluble in solvents like NMP, DMF, and DMSO, facilitating film formation. | lettersonmaterials.com |

Advanced Spectroscopic and Structural Elucidation of N Phenyl 2 Prop 1 En 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual protons and carbon atoms within the N-Phenyl-2-(prop-1-en-2-yl)aniline molecule. Analysis of chemical shifts, coupling constants, and through-space correlations provides invaluable information about its electronic structure and preferred conformation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the vinyl protons of the prop-1-en-2-yl group, the methyl protons, and the amine proton.

The aromatic region will likely show complex multiplets due to the coupling between adjacent protons on the phenyl rings. The protons on the N-phenyl ring are anticipated to resonate in the typical aromatic region, with their exact chemical shifts influenced by the electron-donating nature of the amine group. The protons on the 2-substituted aniline (B41778) ring will also appear in this region, with their shifts being affected by both the amino group and the isopropenyl substituent.

The prop-1-en-2-yl group will give rise to characteristic signals in the vinyl region of the spectrum. The two geminal vinyl protons are expected to appear as distinct singlets or narrow multiplets. The methyl group attached to the double bond will produce a singlet in the upfield region of the spectrum. The amine proton (N-H) is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | Multiplet |

| Vinyl Protons (=CH₂) | 4.5 - 5.5 | Singlet/Multiplet |

| Methyl Protons (-CH₃) | 1.8 - 2.5 | Singlet |

| Amine Proton (N-H) | 5.0 - 6.0 | Broad Singlet |

Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The spectrum will be characterized by several signals in the downfield region corresponding to the aromatic carbons. The chemical shifts of these carbons are influenced by the substitution pattern on the phenyl rings. The quaternary carbons, including those attached to the nitrogen atom and the isopropenyl group, will also be identifiable. The carbons of the prop-1-en-2-yl group will have characteristic shifts, with the sp² hybridized carbons appearing at a lower field than the sp³ hybridized methyl carbon.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (Ar-C) | 110 - 150 |

| Vinyl Carbons (C=C) | 100 - 150 |

| Methyl Carbon (-CH₃) | 18 - 25 |

Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic rings and the isopropenyl group will give rise to bands in the 1450-1650 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. Bending vibrations for C-H bonds in the aromatic rings and the vinyl group will be visible in the fingerprint region (below 1000 cm⁻¹).

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C=C Stretch (Vinyl) | 1620 - 1680 | Medium to Weak |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric vibrations.

The Raman spectrum of this compound is expected to show strong bands for the aromatic C=C stretching vibrations due to the high polarizability of the π-electron systems in the phenyl rings. The C=C stretch of the isopropenyl group should also be readily observable. The symmetric C-H stretching of the methyl group would also likely produce a distinct Raman signal. The N-H stretching vibration, while visible in FT-IR, is often weak in Raman spectra. This technique is particularly useful for confirming the presence and substitution pattern of the aromatic rings and the unsaturation in the side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. It measures the absorption of UV or visible light, which excites electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

In this compound, the key chromophores—the parts of the molecule that absorb light—are the two phenyl rings and the prop-1-en-2-yl group. The nitrogen atom of the aniline group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophores. The lone pair of electrons on the nitrogen atom can interact with the π-systems of the aromatic rings, influencing the energy of the electronic transitions.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of substituted aniline and diphenylamine (B1679370) structures. The primary electronic transitions observed are typically π → π* and n → π* transitions. uba.aryoutube.com

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. khanacademy.org They are characteristic of compounds with conjugated systems, such as the phenyl rings in this molecule. These transitions typically result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

The conjugation between the phenyl rings, the vinyl group, and the nitrogen lone pair will influence the position of the absorption maxima (λmax). Increased conjugation typically leads to a bathochromic (red) shift, where the absorption occurs at longer wavelengths (lower energy). fiveable.me However, steric hindrance between the ortho-substituted prop-1-en-2-yl group and the N-phenyl group may cause a non-planar conformation, which can disrupt conjugation and lead to a hypsochromic (blue) shift compared to a more planar analogue.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Type of Transition | Associated Chromophore/System |

|---|---|---|

| ~240-260 | π → π* | Phenyl rings |

| ~280-320 | π → π* | Conjugated diarylamine system |

| ~340-380 | n → π* | Nitrogen lone pair to π* of phenyl ring |

Note: The values in this table are estimations based on related structures and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. uky.eduyoutube.com This high accuracy allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₁₅H₁₅N. The exact mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

The process involves:

Ionization: The sample is ionized, often forming a protonated molecule [M+H]⁺.

Mass Analysis: The ions are passed through a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

Mass Measurement: The analyzer measures the m/z with high precision.

Formula Determination: The experimentally measured exact mass is compared against a database of calculated exact masses for all possible elemental formulas within a small error margin (typically <5 ppm), allowing for the confident assignment of the molecular formula. acs.org

The ability of HRMS to distinguish between ions of the same nominal mass but different elemental compositions (isobars) is crucial for structural elucidation. acs.orgcolorado.edu

Table 2: Isotopic Masses for Calculating the Exact Mass of C₁₅H₁₅N

| Element | Isotope | Exact Mass (Da) | Abundance (%) |

|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 98.93 |

| Hydrogen | ¹H | 1.007825 | 99.985 |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₅H₁₅N | [M]⁺ | 209.120449 |

| C₁₅H₁₆N | [M+H]⁺ | 210.128274 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction study would reveal its solid-state molecular architecture. Diarylamines are known to often adopt non-planar conformations due to steric hindrance between the substituents on the aromatic rings. nih.govresearchgate.net In this specific molecule, significant steric repulsion is expected between the ortho-prop-1-en-2-yl group and the N-phenyl ring. This would likely force the two phenyl rings to be twisted relative to each other, resulting in a significant dihedral angle between their planes. This twisting has important implications for the molecule's electronic properties, as it can reduce the extent of π-conjugation across the molecule. acs.org

The crystal packing would be governed by various intermolecular interactions. harvard.edu While this compound lacks strong hydrogen bond donors, weak intermolecular forces would be prevalent:

Van der Waals forces: These are the dominant interactions, arising from temporary fluctuations in electron density.

C-H···π interactions: The hydrogen atoms on the phenyl rings or the propenyl group could interact with the electron-rich π-systems of adjacent molecules.

The detailed analysis of these interactions provides insight into the supramolecular assembly and the physical properties of the compound in the solid state.

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value / Feature | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell |

| Dihedral Angle (C-N-C-C) | Likely > 45° | Indicates the degree of twist between the phenyl rings |

| C-N Bond Lengths | ~1.40 - 1.43 Å | Typical for sp² C-N bonds in diarylamines |

| Intermolecular Interactions | Van der Waals forces, C-H···π interactions | Governs the crystal packing and solid-state properties |

Note: This table presents expected features based on the analysis of similar diarylamine structures. nih.govacs.org Actual crystallographic data would require experimental determination.

Computational and Theoretical Investigations of N Phenyl 2 Prop 1 En 2 Yl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. By approximating the electron density of a system, DFT calculations can determine the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. For N-Phenyl-2-(prop-1-en-2-yl)aniline, DFT methods, often employing functionals like B3LYP and basis sets such as 6-31G** or 6-311++G(d,p), are used to calculate key structural parameters. rsc.orgmdpi.comarabjchem.org

Studies on similar monoacyl aniline (B41778) derivatives have shown that substituents on the benzene (B151609) ring can cause noticeable changes in C-C bond distances, an effect that DFT calculations can accurately predict. rsc.org The optimization process involves finding the lowest energy conformation on the potential energy surface, ensuring the calculated structure represents a stable minimum.

Table 1: Representative Geometric Parameters Calculated by DFT for Aniline Derivatives

| Parameter | Typical Calculated Value | Significance |

| C-N Bond Length | ~1.40 Å | Indicates the strength and nature of the amine bond. |

| C=C Bond Length (alkenyl) | ~1.34 Å | Characteristic of the double bond in the propenyl group. |

| Phenyl Ring C-C Bond Length | ~1.39 Å | Average bond length within the aromatic system. |

| N-C-C Bond Angle (to phenyl) | ~120° | Reflects the sp² hybridization of the carbon atom. |

| Phenyl-N-Phenyl Dihedral Angle | Variable (e.g., ~72°) | Defines the twist between the two aromatic rings. |

Note: The values presented are illustrative and based on general findings for similar structures. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. DFT calculations are widely used to determine the energies of these frontier orbitals.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom and the π-systems of the phenyl rings. The LUMO would be distributed over the aromatic rings. The magnitude of the energy gap provides insight into the molecule's electronic properties and its potential to engage in chemical reactions. A smaller gap can also correlate with the nonlinear optical (NLO) properties of a material.

Table 2: FMO Parameters and Their Interpretation

| Parameter | Symbol | Definition | Significance for Reactivity |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| Energy Gap | ΔE | ELUMO - EHOMO | A smaller gap indicates higher reactivity and polarizability. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; high hardness implies low reactivity. |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |

These parameters are derived from the calculated HOMO and LUMO energies and provide a quantitative basis for predicting chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are susceptible to attack by electrophiles. Regions of positive potential, colored blue, are electron-deficient and are attractive sites for nucleophiles.

For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The π-electron clouds of the two phenyl rings and the propenyl group would also exhibit negative potential, indicating their nucleophilic character. Conversely, the hydrogen atoms attached to the nitrogen and the aromatic rings would show positive potential. Such maps provide a clear, intuitive picture of the molecule's reactive surface.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers the ability to explore the intricate pathways of chemical reactions, providing details that are often inaccessible through experimental means alone. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. DFT calculations are instrumental in locating and characterizing the geometry and energy of these fleeting structures. rsc.org

For this compound, computational methods could be used to study various reactions, such as electrophilic aromatic substitution, oxidation, or cyclization reactions involving the propenyl group. rsc.org For example, in a hypothetical electrophilic attack on one of the phenyl rings, calculations could determine whether the ortho, meta, or para position is favored by comparing the activation energies of the respective transition states. The calculations would also reveal the structure of the intermediate (like a sigma complex) and confirm the reaction pathway through Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. This surface is colored according to different properties, providing a detailed picture of how molecules pack together.

The key outputs of this analysis include:

dnorm surfaces: These maps highlight regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, often corresponding to strong interactions like hydrogen bonds.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) | Description |

| H···H | 40 - 50% | Represents general van der Waals forces, typically the largest contribution. |

| C···H / H···C | 25 - 35% | Indicates interactions between aromatic rings and hydrogen atoms. |

| N···H / H···N | 5 - 15% | Highlights potential weak hydrogen bonding involving the amine group. |

| C···C | 3 - 8% | Suggests the presence of π-π stacking interactions between phenyl rings. |

Note: These percentages are illustrative and based on analyses of similar aromatic compounds.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By simulating the physical phenomena that give rise to spectra, these methods can aid in structure elucidation and the assignment of experimental signals.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). rsc.org By calculating the ¹H and ¹³C NMR spectra for a proposed structure of this compound and comparing them with experimental data, one can gain high confidence in the structural assignment. rsc.orgresearchgate.net

IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration in the molecule (stretching, bending, etc.) and can be directly compared to an experimental FT-IR spectrum. Although calculated frequencies are often systematically higher than experimental ones, they can be scaled by a known factor to achieve excellent agreement, allowing for precise assignment of each vibrational band. rsc.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. rsc.org These calculations simulate the absorption of UV-visible light, which promotes electrons from occupied to unoccupied orbitals. The results can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, providing insight into the electronic transitions responsible for the molecule's color and photophysical properties.

Table 4: Example of Predicted vs. Experimental Spectroscopic Data Correlation

| Spectroscopy Type | Parameter | Typical Calculated Value | Corresponding Experimental Value |

| ¹³C NMR | Aromatic C | 115-150 ppm | 115-150 ppm |

| ¹H NMR | Amine H | 5.5 ppm | 5.6 ppm |

| IR | N-H Stretch | 3450 cm⁻¹ (scaled) | 3445 cm⁻¹ |

| IR | C=C Stretch | 1640 cm⁻¹ (scaled) | 1638 cm⁻¹ |

| UV-Vis | λmax | 280 nm | 285 nm |

Note: This table illustrates the typical level of agreement that can be achieved between calculated and experimental spectra for organic molecules.

Future Research Directions and Emerging Trends in N Phenyl 2 Prop 1 En 2 Yl Aniline Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of N-Phenyl-2-(prop-1-en-2-yl)aniline is a primary research objective. While traditional N-arylation methods often require harsh conditions, modern cross-coupling strategies offer milder and more versatile alternatives. Future research will likely focus on the following areas:

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is a prime candidate for the synthesis of this compound from 2-(prop-1-en-2-yl)aniline and an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene). wikipedia.orgorganic-chemistry.orglibretexts.org Research efforts will likely be directed towards optimizing reaction conditions, including the choice of palladium precursor, phosphine (B1218219) ligand, and base, to achieve high yields and selectivity under mild conditions. The development of catalyst systems that are tolerant of the vinyl group will be crucial.

Copper-Catalyzed Ullmann Condensation: As a more economical alternative to palladium catalysis, copper-catalyzed N-arylation reactions have seen a resurgence. organic-chemistry.org Investigating the use of modern copper/ligand systems for the synthesis of this compound could lead to more sustainable and cost-effective production methods. organic-chemistry.org

Catalyst-Free Methodologies: Emerging research into catalyst-free reactions, such as the Suzuki-like coupling of arylboronic acids with allyl bromides in the presence of a base, could inspire novel, metal-free pathways to related structures, potentially adaptable for N-arylation. sciencemadness.org

Development of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthetic routes to this compound are intrinsically linked to the performance of the catalytic systems employed. Future advancements in this area will be critical.

Ligand Design for Palladium Catalysis: The design of sophisticated phosphine ligands for Buchwald-Hartwig amination will continue to be a major focus. wikipedia.orglibretexts.org For the synthesis of this compound, ligands that promote high catalytic turnover numbers and are resistant to deactivation will be sought. The development of ligands that can operate at low catalyst loadings and in greener solvents will be a key trend.

Heterogeneous Catalysis: To simplify product purification and catalyst recycling, the development of heterogeneous catalysts for the N-arylation of 2-(prop-1-en-2-yl)aniline is a promising avenue. This could involve immobilizing palladium or copper complexes on solid supports such as polymers, silica, or metal-organic frameworks.

Photo- and Electrocatalysis: The use of light or electricity to drive the synthesis of this compound represents a frontier in sustainable chemistry. mdpi.com Research into photoredox or electrochemical N-arylation methods could offer novel, room-temperature pathways with unique selectivity profiles.

Integration into Emerging Functional Materials Beyond Traditional Polymeric Systems

The presence of both a polymerizable isopropenyl group and a photo- and electro-active diphenylamine (B1679370) moiety makes this compound an attractive building block for advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): The diphenylamine core is a well-known hole-transporting unit. By incorporating this compound into polymers or as a discrete molecule in OLED device architectures, its potential in next-generation displays and lighting can be explored.

Sensors: The reactivity of the isopropenyl group and the electronic nature of the aniline (B41778) nitrogen could be harnessed for the development of chemical sensors. nih.govacs.org For instance, the interaction of analytes with the molecule could lead to changes in its fluorescence or conductivity, forming the basis for a sensing mechanism.

Smart Coatings and Films: Polymerization of this compound or its incorporation into co-polymers could lead to the creation of "smart" coatings with tunable optical or electronic properties in response to external stimuli.

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials. For this compound, computational studies will be pivotal.

Reaction Mechanism and Catalyst Screening: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed mechanisms of the proposed synthetic routes, such as the Buchwald-Hartwig amination. nih.gov This understanding can guide the rational design of more efficient catalysts.

Predicting Electronic and Optical Properties: Time-dependent DFT (TD-DFT) and other computational methods can predict the absorption and emission spectra, as well as the nonlinear optical (NLO) properties of this compound and its derivatives. mdpi.com This allows for the in-silico screening of candidates for applications in optoelectronics.

Materials Simulation: Molecular dynamics (MD) simulations can be used to model the morphology and charge transport properties of polymers derived from this compound, aiding in the design of materials for electronic devices.

Synergistic Experimental and Theoretical Studies for Deeper Mechanistic Understanding

A powerful approach to advancing the chemistry of this compound involves a close interplay between experimental and theoretical investigations.

Kinetic and Mechanistic Studies: Detailed kinetic studies of the synthesis of this compound, combined with the identification of reaction intermediates using techniques like in-situ spectroscopy, will provide crucial data to validate and refine computational models of the reaction mechanism. nih.govnumberanalytics.com

Structure-Property Relationships: A systematic experimental investigation of how modifications to the structure of this compound (e.g., by introducing substituents on the phenyl rings) affect its photophysical and electronic properties will generate valuable datasets. These can be used to develop quantitative structure-property relationship (QSPR) models, enabling the predictive design of new functional molecules.

Divergent Functionalization: Inspired by studies on related N-alkyl-2-alkenylanilines, a combined experimental and theoretical approach can be used to explore the divergent reactivity of the isopropenyl group in this compound, potentially leading to the selective synthesis of valuable heterocyclic scaffolds like indoles and quinolines. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.